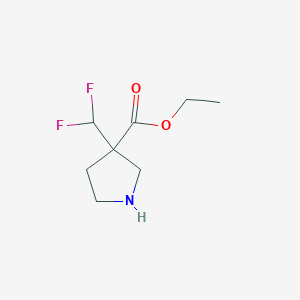

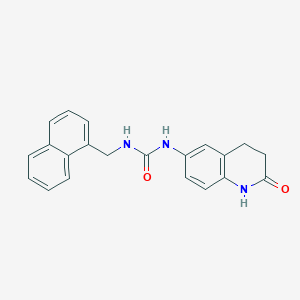

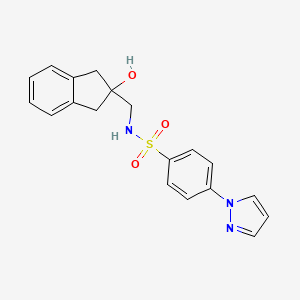

![molecular formula C22H28N2O6S B2476748 1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone CAS No. 694476-65-8](/img/structure/B2476748.png)

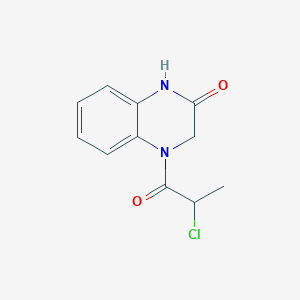

1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. The structure would show the arrangement of atoms and the bonds between them.

Synthesis Analysis

The synthesis of a complex organic compound usually involves multiple steps, each requiring specific reagents and conditions. The overall yield, purity, and cost-effectiveness are important considerations.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction, the conditions under which it occurs, and the products formed are all important aspects of this analysis.Physical And Chemical Properties Analysis

This would include determining properties such as melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

Synthesis Methods and Chemical Properties

Electrochemical Synthesis of Phenylpiperazine Derivatives

Electrochemical oxidation has been utilized to develop new phenylpiperazine derivatives, showcasing an environmentally friendly method that emphasizes high atom economy and safe waste. This method's efficacy in synthesizing substituted phenylpiperazines underlines its significance in the creation of novel chemical entities (Nematollahi & Amani, 2011).

Antifungal Metal Complexes

Novel metal complexes of ligands related to 1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone have been synthesized and characterized, displaying potent antifungal activity. This research indicates the compound's potential in developing antifungal agents (Raj & Patel, 2015).

Synthesis of Aprepitant

An efficient synthesis method for Aprepitant, an NK1 receptor antagonist, has been developed, demonstrating the compound's utility in creating pharmacologically active agents. This synthesis highlights a direct condensation process that leads to the creation of a morpholine derivative, pivotal for the drug's activity (Brands et al., 2003).

Novel Nanofiltration Membranes

The compound has been involved in the synthesis of novel sulfonated thin-film composite nanofiltration membranes, aiming at the treatment of dye solutions. These membranes have shown improved water flux and dye rejection capabilities, indicating the compound's relevance in environmental science applications (Liu et al., 2012).

Potential Therapeutic Uses

Antiallergy Activity

Derivatives of the compound have been synthesized and evaluated for their antiallergy activity, with some showing potent effects in passive foot anaphylaxis assays. This suggests potential therapeutic applications in treating allergic reactions (Walsh, Franzyshen, & Yanni, 1989).

Antiestrogenic Activity

The synthesis and activity of metal complexes derived from the compound have been explored for their antiestrogenic properties, demonstrating significant activity in both oral and subcutaneous administrations in animal models. This highlights its potential in developing treatments for estrogen-receptor-positive cancers (Jones et al., 1979).

Safety And Hazards

Safety data would be gathered from laboratory studies and, if available, from industrial or medicinal use. This could include information on toxicity, flammability, environmental impact, and safe handling procedures.

Future Directions

This could involve potential applications of the compound, areas where further research is needed, or possible modifications that could enhance its properties or reduce its drawbacks.

properties

IUPAC Name |

1-[4-[3-[4-(benzenesulfonyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-17(25)18-8-9-21(22(14-18)29-2)30-16-19(26)15-23-10-12-24(13-11-23)31(27,28)20-6-4-3-5-7-20/h3-9,14,19,26H,10-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBHNMXQCIZCIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2476666.png)

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2476667.png)

![N1-(4-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2476671.png)

![8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2476679.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2476680.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476683.png)

![1,3-Benzothiazol-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2476684.png)